N-(5'-Phosphopyridoxyl)-D-alanine
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Overview
Description
N-(5’-Phosphopyridoxyl)-D-alanine: is a derivative of pyridoxal phosphate, which is the active form of vitamin B6. This compound is known for its role as a coenzyme in various enzymatic reactions, particularly those involving amino acid metabolism. It is a stable mimetic of the external aldimine and is effective in inhibiting pyridoxal phosphate-dependent enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5’-Phosphopyridoxyl)-D-alanine typically involves the reaction of pyridoxal phosphate with D-alanine. The reaction conditions often include a buffered aqueous solution to maintain the pH, which is crucial for the formation of the Schiff base intermediate. The reaction is usually carried out at room temperature and monitored using spectroscopic methods to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N-(5’-Phosphopyridoxyl)-D-alanine may involve similar synthetic routes but on a larger scale. The process would include the purification of the product using techniques such as crystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(5’-Phosphopyridoxyl)-D-alanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reaction conditions and the presence of specific oxidizing agents.
Reduction: Reduction reactions can convert N-(5’-Phosphopyridoxyl)-D-alanine into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group or the pyridoxyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of N-(5’-Phosphopyridoxyl)-D-alanine, which can be used in further chemical or biological studies .
Scientific Research Applications
N-(5’-Phosphopyridoxyl)-D-alanine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of pyridoxal phosphate-dependent enzymes.
Biology: It serves as an inhibitor for various enzymes, helping to elucidate their roles in metabolic pathways.
Medicine: Research into its potential therapeutic applications, particularly in inhibiting enzymes involved in disease processes.
Industry: Used in the development of enzyme inhibitors for various industrial applications
Mechanism of Action
The mechanism of action of N-(5’-Phosphopyridoxyl)-D-alanine involves its role as a coenzyme in enzymatic reactions. It forms a Schiff base with the amino group of the enzyme’s substrate, facilitating the transfer of functional groups. This interaction is crucial for the enzyme’s catalytic activity. The compound targets pyridoxal phosphate-dependent enzymes, inhibiting their activity by mimicking the natural substrate and binding to the active site .
Comparison with Similar Compounds
- N-(5’-Phosphopyridoxyl)-L-alanine
- N-(5’-Phosphopyridoxyl)-ornithine
- N-(5’-Phosphopyridoxyl)-glutamic acid
Comparison: N-(5’-Phosphopyridoxyl)-D-alanine is unique in its specific inhibition of D-amino acid-dependent enzymes, whereas its L-alanine counterpart targets L-amino acid-dependent enzymes. The ornithine and glutamic acid derivatives have different substrate specificities and are used to inhibit other pyridoxal phosphate-dependent enzymes .
Properties
Molecular Formula |
C11H17N2O7P |
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Molecular Weight |
320.24 g/mol |
IUPAC Name |
(2R)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19)/t7-/m1/s1 |
InChI Key |
WACJCHFWJNNBPR-SSDOTTSWSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@H](C)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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